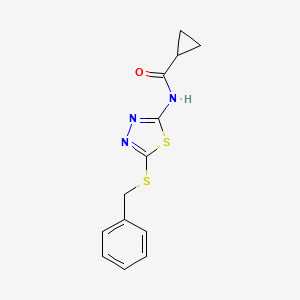
N-(5-(benciltio)-1,3,4-tiadiazol-2-il)ciclopropanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
Similar compounds with a 1,3,4-oxadiazole thioether structure have shown exciting antibacterial activities .
Mode of Action
The mechanism of action involving such substances against bacteria is believed to be mediated by proteomics-mediated protein pathways and differentially expressed gene analysis .
Biochemical Pathways
These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Result of Action
It is suggested that similar compounds disrupt the growth and pathogenicity of bacteria, leading to a significant reduction in the motility and pathogenicity of the mutant strains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(benzylthio)-1,3,4-thiadiazole-2-amine
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its specific interactions with molecular targets.
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-11(10-6-7-10)14-12-15-16-13(19-12)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYSHHKZZGGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
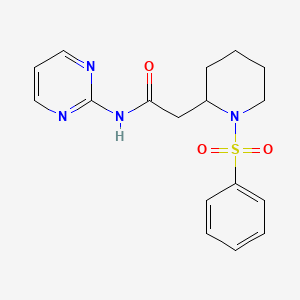
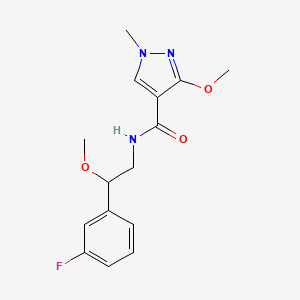
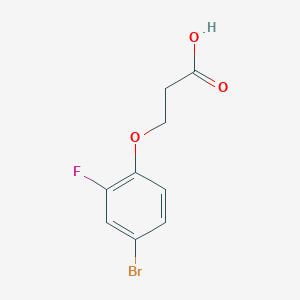
![N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2477644.png)
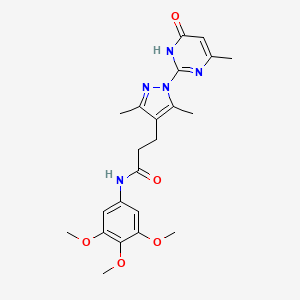
![2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)
![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)
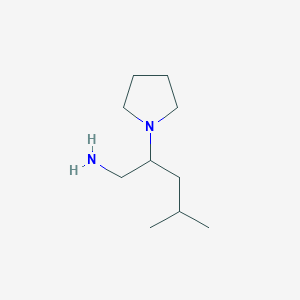
![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylprop-2-enamide](/img/structure/B2477652.png)
![Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2477653.png)
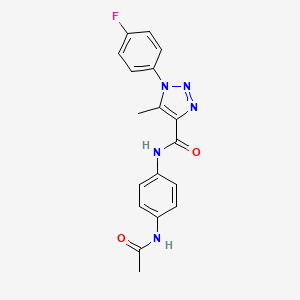
![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B2477663.png)
